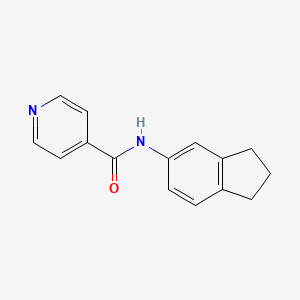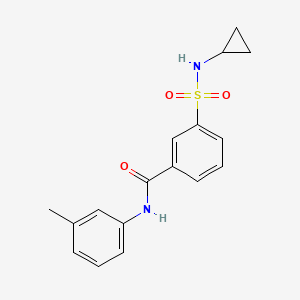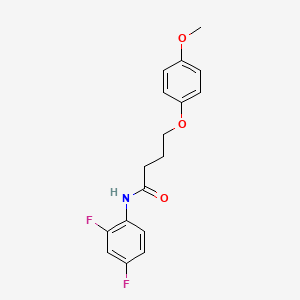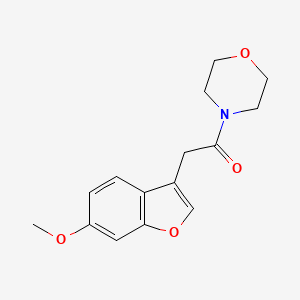
(3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone, also known as DTMM, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. DTMM is a synthetic compound that was first synthesized in 2011 by a group of researchers led by Dr. Xing-Jie Liang at the Chinese Academy of Sciences.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone is not fully understood. However, it is believed that (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone inhibits the activity of certain enzymes that are essential for cancer cell survival. (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has also been shown to induce oxidative stress in cancer cells, which leads to the activation of various signaling pathways that ultimately result in cell death.
Biochemical and Physiological Effects:
(3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has been found to have various biochemical and physiological effects. In addition to its anticancer properties, (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has been shown to have anti-inflammatory and antioxidant effects. (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has also been found to improve glucose metabolism in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone a promising candidate for the development of cancer therapies. However, one of the limitations of using (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone-based cancer therapies that can be administered in vivo. Additionally, further research is needed to fully understand the mechanism of action of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone and its potential applications in other fields, such as neurodegenerative diseases and inflammation.
Métodos De Síntesis
The synthesis of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone involves a multi-step process that requires the use of various reagents and solvents. The first step involves the condensation of 3,5-dimethyl-4-amino-1,2-oxazole with 2-chloro-N-(4-morpholinyl) acetamide in the presence of a base such as sodium hydride. The resulting intermediate is then treated with sulfur to form the final product, (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone.
Aplicaciones Científicas De Investigación
(3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has been found to have various applications in scientific research. One of the most significant applications of (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone is in the field of cancer research. (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone achieves this by inducing apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7-9(8(2)14-11-7)10(13)12-3-5-15-6-4-12/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWVKTIQFPZVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethyl-1,2-oxazol-4-yl)-thiomorpholin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)



![5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)
![N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7480554.png)
![5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide](/img/structure/B7480560.png)